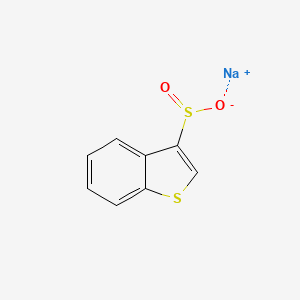
Sodium 1-benzothiophene-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-benzothiophene-3-sulfinate is an organosulfur compound with the molecular formula C8H7NaO2S2. It is a sodium salt derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is notable for its applications in organic synthesis and its potential in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 1-benzothiophene-3-sulfinate can be synthesized through the sulfonylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with sodium sulfinate under electrochemical conditions. This process is catalyst-free and does not require external oxidants or metals, making it a sustainable and efficient approach .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves the reduction of sulfonyl chlorides or the oxidation of thiols. These methods have been optimized for large-scale production, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-benzothiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-benzothiophene-3-sulfinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent materials
Wirkmechanismus
The mechanism of action of sodium 1-benzothiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the nature of the reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 1-benzothiophene-3-sulfinate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler sulfinates like sodium benzenesulfinate .
Eigenschaften
Molekularformel |
C8H5NaO2S2 |
|---|---|
Molekulargewicht |
220.2 g/mol |
IUPAC-Name |
sodium;1-benzothiophene-3-sulfinate |
InChI |
InChI=1S/C8H6O2S2.Na/c9-12(10)8-5-11-7-4-2-1-3-6(7)8;/h1-5H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
AVGMTWRVWJDWCA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


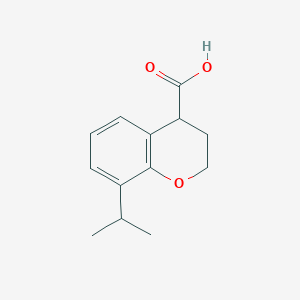
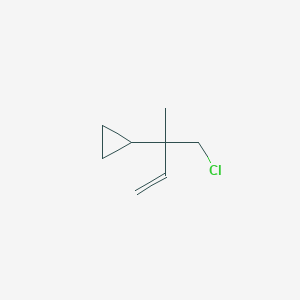

![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
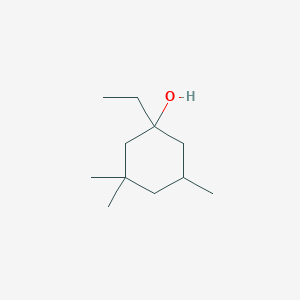
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
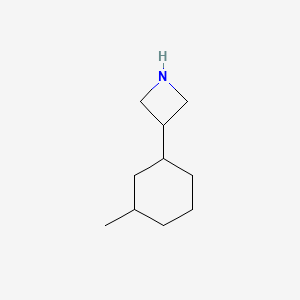
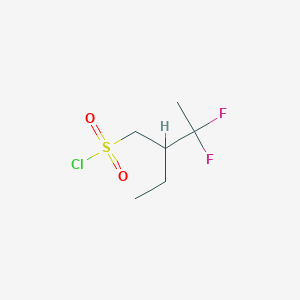
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)




